molecular formula C9H8BrFO B3266359 1-Bromo-3-(4-fluorophenyl)propan-2-one CAS No. 423184-29-6

1-Bromo-3-(4-fluorophenyl)propan-2-one

Cat. No.: B3266359
CAS No.: 423184-29-6
M. Wt: 231.06 g/mol
InChI Key: QDJUSRTUXULGIV-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO. It is a brominated ketone that features a fluorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-fluorophenyl)propan-2-one can be synthesized through several methods. One common method involves the bromination of 3-(4-fluorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as 3-(4-fluorophenyl)propan-2-amine.

    Reduction: Formation of 1-bromo-3-(4-fluorophenyl)propan-2-ol.

    Oxidation: Formation of 3-(4-fluorophenyl)propanoic acid.

Scientific Research Applications

1-Bromo-3-(4-fluorophenyl)propan-2-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-fluorophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-fluorophenyl)propan-1-one
  • 3-Bromo-1-(4-bromophenyl)propan-1-one
  • 1-(2-bromo-3-fluorophenyl)propan-2-one

Uniqueness

1-Bromo-3-(4-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The fluorophenyl group enhances the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

1-bromo-3-(4-fluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJUSRTUXULGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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